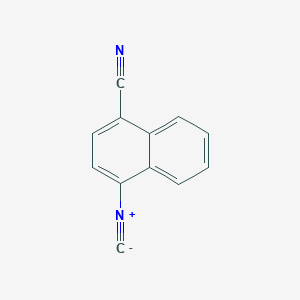
1-Cyano-4-isocyanonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-4-isocyanonaphthalene is an organic compound with the molecular formula C12H6N2 It is a derivative of naphthalene, characterized by the presence of both cyano and isocyano functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyano-4-isocyanonaphthalene can be synthesized through several methods. One common approach involves the reaction of 1,4-diaminonaphthalene with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and optimization of reaction conditions are crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyano-4-isocyanonaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 1-amino-4-isocyanonaphthalene.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyano group under mild conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: 1-Amino-4-isocyanonaphthalene.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-Cyano-4-isocyanonaphthalene has several scientific research applications:
Mécanisme D'action
The mechanism by which 1-Cyano-4-isocyanonaphthalene exerts its effects is primarily through its interaction with specific molecular targets. For instance, in biological systems, the compound can bind to proteins and enzymes, altering their function. The isocyano group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules .
Comparaison Avec Des Composés Similaires
1-Cyano-4-isocyanonaphthalene can be compared with other isocyanonaphthalene derivatives, such as:
1-Amino-4-isocyanonaphthalene: Similar in structure but with an amino group instead of a cyano group, leading to different reactivity and applications.
1,5-Diisocyanonaphthalene:
2,6-Isocyanonaphthalene: Another isomer with distinct electronic properties and applications.
The uniqueness of this compound lies in its combination of cyano and isocyano groups, which impart specific reactivity and photophysical characteristics that are valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
730964-88-2 |
|---|---|
Formule moléculaire |
C12H6N2 |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
4-isocyanonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H6N2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H |
Clé InChI |
KYHXVDJOMFAENT-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]C1=CC=C(C2=CC=CC=C21)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















